Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile
Description
Properties
IUPAC Name |
(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIJPARYKNBXFO-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1COC[C@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydrofuran ring with a dimethylamino group and a cyano group. These functional groups are crucial for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
-
Antibacterial Activity :
- Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, dual inhibitors targeting bacterial topoisomerases demonstrated low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, suggesting that structural analogs could possess similar efficacy .
-
Antiproliferative Effects :
- Research indicates that related compounds can exhibit antiproliferative effects in various cancer cell lines. For example, certain derivatives have been reported to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This suggests potential applications in cancer therapy.
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of DNA gyrase and topoisomerase IV is critical for their antibacterial activity, while antiproliferative effects may be mediated through tubulin destabilization and cell cycle arrest .
Table 1: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Antibacterial Development : Given the rising resistance to existing antibiotics, compounds with dual-targeting capabilities like those related to this compound could provide new avenues for drug development.
- Cancer Therapy : The antiproliferative properties suggest that derivatives of this compound could be developed into effective anticancer agents, particularly for breast cancer and possibly other malignancies.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds related to Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile exhibit properties similar to well-known antidepressants. For instance, studies have shown that derivatives of tetrahydrofuran can effectively inhibit serotonin reuptake, which is a key mechanism in the treatment of depression . The structural similarity to existing antidepressants suggests that this compound may also interact with the serotonin transporter (SERT), enhancing its potential as an antidepressant.
Analgesic Properties
In pharmacological studies, specific analogs of this compound have been identified as potent analgesics. For example, a related compound demonstrated effective pain relief in animal models with ED50 values of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing models. These findings suggest that the compound could be developed for managing moderate to severe pain without the side effects commonly associated with opioid analgesics .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. A notable method includes the use of sodium hydride in N,N-dimethylformamide (DMF), which has shown promising yields in laboratory settings . The detailed reaction conditions and yields are summarized in the following table:
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Sodium hydride in DMF | 40 | Reaction time: 18 hours; followed by extraction and purification steps. |
| Triphenylphosphine and diethylazodicarboxylate | 54.54 | Conducted at room temperature; monitored by TLC for completion. |
Pharmaceutical Applications
Potential as Antitumor Agents
Recent patent literature indicates that compounds derived from tetrahydrofuran structures, including this compound, are being explored as antitumor agents. These compounds are noted for their ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival . This opens avenues for developing targeted therapies against various cancers.
Case Studies
Case studies focusing on the application of this compound in clinical settings are still emerging. However, preliminary findings suggest its utility in treating conditions such as chronic pain and depression. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
Nitrile group : Susceptible to hydrolysis, reduction, and cycloaddition.
-
Dimethylamino group : Capable of alkylation, oxidation, and quaternization.
-
Tetrahydrofuran ring : May undergo ring-opening or functionalization at the oxygen atom.
Hydrolysis to Carboxylic Acid or Amide
The nitrile group can be hydrolyzed under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures converts the nitrile to a carboxylic acid.
-
Basic hydrolysis : NaOH/H₂O₂ yields the corresponding amide intermediate, which can be further hydrolyzed to the acid .
| Reaction Conditions | Product | Yield* | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Tetrahydrofuran-3-carboxylic acid | 75–85% | |
| NaOH (1M), H₂O₂, 80°C, 6h | Tetrahydrofuran-3-amide | 60–70% |
*Yields inferred from analogous nitrile hydrolysis reactions.
Reduction to Primary Amine
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:
-
LiAlH₄ in THF : Provides the amine in 80–90% yield.
-
H₂/Pd-C in MeOH : Requires higher pressures (3–5 atm) but avoids strong reducing agents .
Quaternization
Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility:
| Reagent | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF | RT, 6h | N,N,N-Trimethylammonium iodide | 85–90% |
Oxidation to N-Oxide
Treatment with m-CPBA or H₂O₂ generates the N-oxide, altering electronic properties:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA, CH₂Cl₂ | 0°C to RT, 2h | Tetrahydrofuran-N-oxide | 70–75% |
Ring-Opening Reactions
Acid-catalyzed ring opening produces diols or esters:
Etherification
The oxygen atom can participate in Williamson ether synthesis:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaH, R-X, THF | 60°C, 4h | 3-Alkoxy-tetrahydrofuran derivative | 50–60% |
Stereochemical Considerations
The rel-(3R,4S) configuration influences reaction outcomes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
